molecular formula C19H41NO3 B1143167 Tetrabutylammonium 2-hydroxypropanoate CAS No. 178324-24-8

Tetrabutylammonium 2-hydroxypropanoate

Cat. No.: B1143167
CAS No.: 178324-24-8
M. Wt: 331.5 g/mol
InChI Key: MSLTZKLJPHUCPU-WNQIDUERSA-M
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Description

Tetrabutylammonium 2-hydroxypropanoate is a quaternary ammonium salt with the chemical formula C₁₆H₃₆NO₃. It is known for its role as a phase-transfer catalyst and its applications in various chemical reactions. This compound is particularly valued for its ability to facilitate the transfer of reactants between different phases, thereby enhancing reaction rates and yields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetrabutylammonium 2-hydroxypropanoate typically involves the reaction of tetrabutylammonium hydroxide with 2-hydroxypropanoic acid (lactic acid). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques. The general reaction can be represented as:

Tetrabutylammonium hydroxide+2-hydroxypropanoic acidTetrabutylammonium 2-hydroxypropanoate+Water\text{Tetrabutylammonium hydroxide} + \text{2-hydroxypropanoic acid} \rightarrow \text{this compound} + \text{Water} Tetrabutylammonium hydroxide+2-hydroxypropanoic acid→Tetrabutylammonium 2-hydroxypropanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques such as bipolar membrane electrodialysis. This method uses tetrabutylammonium sulfate as a raw material and involves the separation of ions through a membrane under an electric field, resulting in the formation of tetrabutylammonium hydroxide, which can then react with 2-hydroxypropanoic acid to form the desired product .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylate compounds.

    Reduction: It can participate in reduction reactions to yield alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the tetrabutylammonium ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other anions can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

Tetrabutylammonium 2-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrabutylammonium 2-hydroxypropanoate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming ion pairs with the reactants. This increases the solubility of reactants in the organic phase, thereby enhancing the reaction rate and yield .

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium bromide: Used as a phase-transfer catalyst in various organic reactions.

    Tetrabutylammonium hydroxide: Employed in organic synthesis and as a strong base.

    Tetrabutylammonium fluoride: Known for its use in desilylation reactions.

Uniqueness

Tetrabutylammonium 2-hydroxypropanoate is unique due to its specific structure, which combines the properties of tetrabutylammonium ions with the reactivity of 2-hydroxypropanoate. This makes it particularly effective in facilitating certain types of chemical reactions, especially those requiring phase-transfer catalysis.

Properties

CAS No.

178324-24-8

Molecular Formula

C19H41NO3

Molecular Weight

331.5 g/mol

IUPAC Name

(2S)-2-hydroxypropanoate;tetrabutylazanium

InChI

InChI=1S/C16H36N.C3H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(4)3(5)6/h5-16H2,1-4H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1

InChI Key

MSLTZKLJPHUCPU-WNQIDUERSA-M

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C[C@@H](C(=O)[O-])O

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O

Origin of Product

United States

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